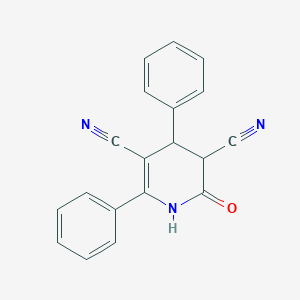![molecular formula C14H26O B14432546 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene CAS No. 80336-16-9](/img/structure/B14432546.png)
1-[(2-Ethylhexyl)oxy]cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethylhexyl)oxy]cyclohex-1-ene is an organic compound characterized by its unique structure, which includes a cyclohexene ring bonded to an ethylhexyl group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene can be synthesized through the etherification of cyclohexene with 2-ethylhexanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-[(2-Ethylhexyl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to membrane permeability and lipid interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene involves its interaction with molecular targets through its ether linkage and cyclohexene ring. The compound can participate in electrophilic addition reactions, where the double bond in the cyclohexene ring reacts with electrophiles. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-ol: Similar in structure but contains a hydroxyl group instead of an ether linkage.
2-(1-Cyclohexenyl)ethylamine: Contains an amine group instead of an ether linkage.
2-Cyclohexen-1-one: Contains a carbonyl group instead of an ether linkage.
Uniqueness: 1-[(2-Ethylhexyl)oxy]cyclohex-1-ene is unique due to its ether linkage, which imparts different chemical properties compared to similar compounds. This structural feature allows it to participate in a distinct set of chemical reactions and makes it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
80336-16-9 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
1-(2-ethylhexoxy)cyclohexene |
InChI |
InChI=1S/C14H26O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h10,13H,3-9,11-12H2,1-2H3 |
Clé InChI |
ZHLDOASEHUQNEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


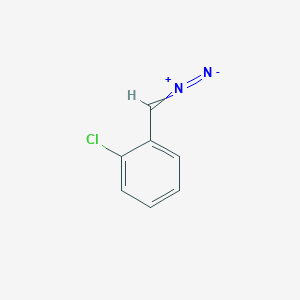
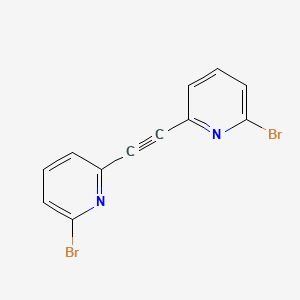
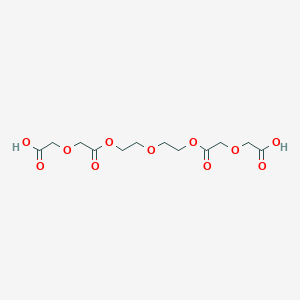
phosphane](/img/structure/B14432490.png)
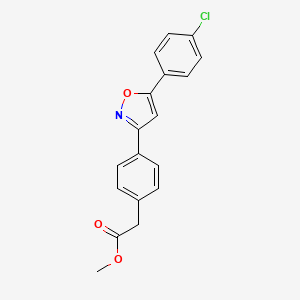
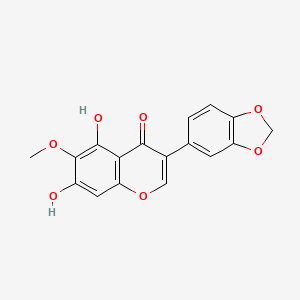
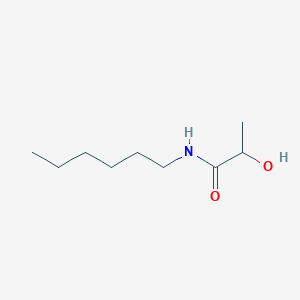
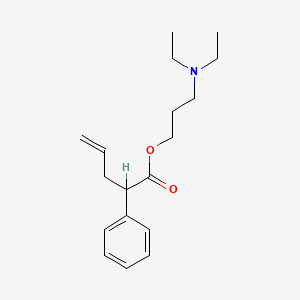
![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
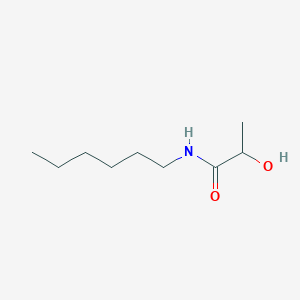

![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
